Labrafil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Labrafil is a nonionic surfactant commonly used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). It is available in various forms, such as this compound M 1944 CS, this compound M 2125 CS, and this compound M 2130 CS, each with unique properties and applications .

Preparation Methods

Labrafil compounds are typically prepared through the transesterification and ethoxylation of vegetable oils. For example, this compound M 1944 CS is derived from the partial hydrolysis and esterification of kernel oil, while this compound M 2125 CS is obtained from corn oil . The preparation process involves homogenizing the lipid-based formulations with other components, such as PL-90G, to create stable nanosystems .

Chemical Reactions Analysis

Labrafil compounds primarily undergo reactions typical of surfactants, such as emulsification and solubilization. They are known to self-emulsify in aqueous media, forming coarse dispersions or emulsions . These reactions are facilitated by the presence of mono-, di-, and triglycerides, as well as polyethylene glycol (PEG) esters of fatty acids like oleic and linoleic acids . Common reagents used in these reactions include water and various surfactants, resulting in the formation of stable emulsions and enhanced solubility of APIs .

Scientific Research Applications

Labrafil compounds have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. They are extensively used in lipid-based formulations to improve the solubilization and bioavailability of poorly water-soluble drugs . In medicine, this compound is employed in self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) to enhance the oral bioavailability of APIs . Additionally, this compound is used in topical formulations to improve the stability of emulsions and as a co-emulsifier in various dosage forms .

Mechanism of Action

The mechanism of action of Labrafil compounds involves their ability to self-emulsify in aqueous media, forming stable emulsions that enhance the solubility and bioavailability of APIs . This process is facilitated by the presence of mono-, di-, and triglycerides, as well as PEG esters of fatty acids, which interact with the APIs to form micelles and other colloidal structures . These structures improve the absorption of APIs in the gastrointestinal tract and other biological membranes .

Comparison with Similar Compounds

Labrafil compounds are similar to other lipid-based excipients, such as Labrasol, Gelucire, and Capmul, which are also used to enhance the solubility and bioavailability of poorly water-soluble APIs . this compound compounds are unique in their ability to self-emulsify and form stable emulsions in aqueous media, making them particularly effective in SEDDS and SMEDDS formulations . Similar compounds include:

- Labrasol

- Gelucire

- Capmul

This compound’s unique properties and versatility make it a valuable excipient in pharmaceutical formulations, contributing to the development of more effective and bioavailable drug delivery systems.

Properties

CAS No. |

62563-68-2 |

|---|---|

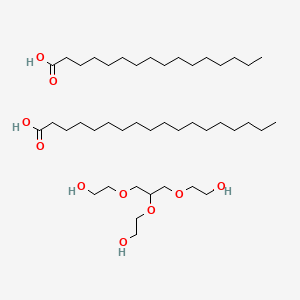

Molecular Formula |

C43H88O10 |

Molecular Weight |

765.2 g/mol |

IUPAC Name |

2-[2,3-bis(2-hydroxyethoxy)propoxy]ethanol;hexadecanoic acid;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C16H32O2.C9H20O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);9-12H,1-8H2 |

InChI Key |

OIQOAYVCKAHSEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C(COCC(COCCO)OCCO)O |

Related CAS |

62563-68-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)

![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)

![(8S,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B13420257.png)

![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13420262.png)